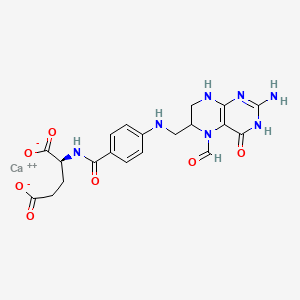

Calcium folinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Calcium folinate, also known as Leucovorin, is a folic acid derivative . It is a naturally occurring compound that plays a vital role in various metabolic pathways . It is used in the treatment of anemia and during pregnancy .

Synthesis Analysis

This compound is a diverse group of biologically active compounds that physiologically impact the body’s functions . A sensitive and specific LC-MS/MS analytical research method was developed and optimized for the quantitation of folates in serum .Molecular Structure Analysis

The molecular formula of this compound is C20H21CaN7O7 . It has an average mass of 511.501 Da and a monoisotopic mass of 511.112823 Da .Chemical Reactions Analysis

This compound is a metabolite of folic acid and an essential coenzyme for nucleic acid synthesis . It acts as an antidote to folic acid antagonists, such as methotrexate, which block the conversion of folic acid to tetrahydrofolate .Physical and Chemical Properties Analysis

This compound is a yellowish white or yellow, odourless, powder . It is very soluble in water and practically insoluble in alcohol . It decomposes above 250°C .科学的研究の応用

1. Teratogenic Mitigation in Developmental Studies

Calcium folinate has been found to reduce the teratogenic effects of all-trans retinoic acid in the craniofacial region and neural tube development in rats. In studies, fetuses treated with this compound showed significantly fewer neural tube and eye defects and only occasional minor clefting in the presumptive hard palate, compared to those treated with all-trans retinoic acid alone (Richardson, Emmanouil-Nikoloussi, & Moxham, 2009).

2. Protective Role in Drug-Induced Damage

This compound demonstrates protective effects against drug-induced damages. For example, it has shown effectiveness in reversing morphologic and steroid-receptor damage induced by methotrexate in rat endosalpinx. This suggests this compound’s role in mitigating the side effects of certain chemotherapeutic agents (Yang, Chen, Wang, Zhao, & Zheng, 2011).

3. Influence on Immunotoxicity

In the context of acute poisoning, this compound can reduce the suppression of various immune responses, such as the metabolic activity of polymorphonuclear leukocytes and the T-dependent humoral immune response. It has been found to restore the function of B-cells in non-inbred rats upon acute methanol poisoning, showcasing its potential in immunotoxicity modulation (Zabrodskii, Lim, & Troshkin, 2005).

4. Analytical and Detection Applications

This compound has been utilized in analytical chemistry for its detection and quantification. Techniques like electrochemical sensors and spectrophotometric methods have been developed for the determination of this compound, highlighting its importance in analytical and pharmaceutical quality control (Mollaei, Ghoreishi, & Khoobi, 2020).

5. Application in Cancer Treatment

This compound plays a significant role in cancer treatment, especially in combination with other chemotherapeutic agents. Its combination with 5-fluorouracil, for example, has shown improved clinical responses in treating various cancers. The use of its sodium salt variant, due to its higher solubility, allows for safer mixing with other drugs, reducing the risk of complications like catheter obstruction (Ratti, Hahne, Toppo, Castelli, Petrelli, Passalacqua, Barni, Tomasello, & Ghidini, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

41927-89-3 |

|---|---|

分子式 |

C20H31CaN7O12 |

分子量 |

601.6 g/mol |

IUPAC名 |

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate |

InChI |

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12?,13-;;;;;;/m0....../s1 |

InChIキー |

NPPBLUASYYNAIG-ZIGBGYJWSA-L |

異性体SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Ca] |

正規SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

関連するCAS |

58-05-9 (Parent) |

溶解性 |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

製品の起源 |

United States |

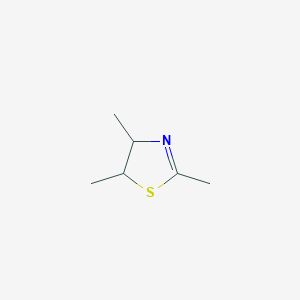

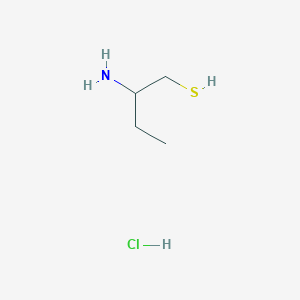

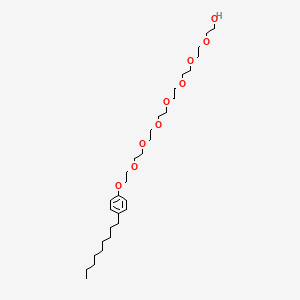

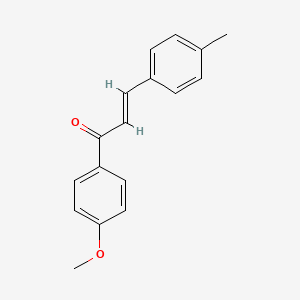

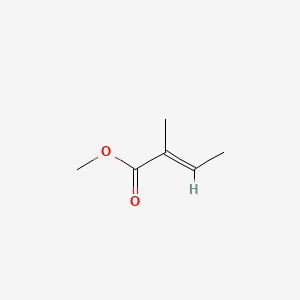

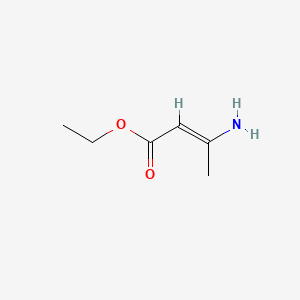

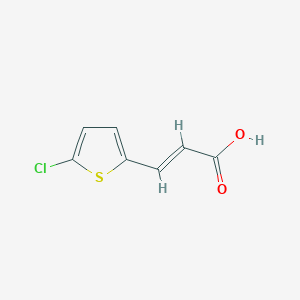

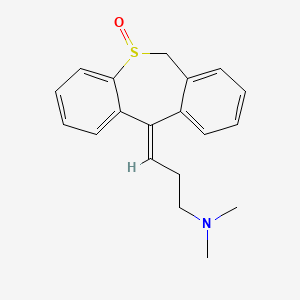

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

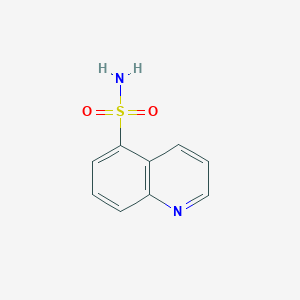

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。